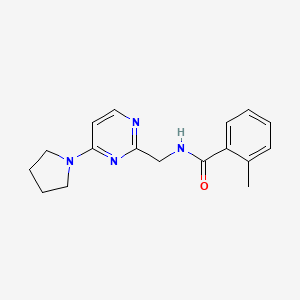![molecular formula C19H15F3N2O2 B2536305 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide CAS No. 903292-12-6](/img/structure/B2536305.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has been studied for its potential applications in various fields including chemistry, biology, medicine, and industry. This compound features a unique structure combining a pyrroloquinoline moiety with a trifluoromethyl-substituted benzamide group, which confers distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps starting from commercially available precursors. A common route includes the formation of the pyrroloquinoline core, followed by functionalization to introduce the benzamide and trifluoromethyl groups. Reagents like 2,4,5,6-tetrahydropyrrolo[3,2,1-ij]quinoline and 3-(trifluoromethyl)benzoic acid are often used. The reaction conditions usually involve organic solvents, controlled temperatures, and catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods: For large-scale production, the synthesis pathway must be optimized for efficiency and cost-effectiveness. This might involve the use of flow chemistry techniques and automated synthesis equipment to ensure consistent quality and yield. Specific purification steps, like crystallization or chromatography, are necessary to obtain the pure compound in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions such as oxidation, reduction, and substitution. Its structural features allow it to participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reactions often require anhydrous conditions and inert atmospheres to prevent side reactions and degradation.
Major Products: Reaction products can vary significantly depending on the specific reaction conditions and reagents used. For example, oxidation might yield different quinoline derivatives, while substitution reactions can produce a range of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is explored for its role as an intermediate in the synthesis of other complex molecules. Its unique structure offers a platform for generating diverse chemical libraries for drug discovery.
Biology: Biologically, it has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cell signaling pathways. This makes it a candidate for studies in cancer biology and infectious diseases.
Medicine: Medically, its potential therapeutic effects are being examined, especially in the treatment of neurological disorders and certain types of cancer. Its trifluoromethyl group enhances its metabolic stability, making it an attractive candidate for drug development.
Industry: In industrial applications, this compound is used as a building block for the synthesis of materials with specific properties, such as advanced polymers and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets in cells. It can bind to and inhibit the activity of certain enzymes, thereby modulating biochemical pathways. The pyrroloquinoline structure allows it to fit into enzyme active sites, while the trifluoromethyl group enhances its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-(trifluoromethyl)benzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(difluoromethyl)benzamide
Uniqueness: Compared to its analogs, N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide often demonstrates superior binding affinity due to the position of the trifluoromethyl group. This spatial arrangement can enhance its interactions with biological targets, making it more effective in its applications.
This compound, with its distinctive structural and chemical properties, represents a significant interest in scientific research, promising various potential applications across multiple fields
Propiedades
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)14-3-1-2-13(8-14)18(26)23-15-9-11-4-5-16(25)24-7-6-12(10-15)17(11)24/h1-3,8-10H,4-7H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGPJGZIWAVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2536227.png)
![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2536231.png)

![N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2536233.png)


![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/new.no-structure.jpg)

![[(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2536238.png)
![methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2536240.png)
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
